
O-Ethyl Elagolix Methoxy-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Elagolix Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of Elagolix. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . Another method involves the alkoxymercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl Elagolix Methoxy-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
O-Ethyl Elagolix Methoxy-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Elagolix and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Elagolix.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
O-Ethyl Elagolix Methoxy-d3 exerts its effects by acting as a gonadotropin-releasing hormone receptor antagonist. It competes with endogenous gonadotropin-releasing hormone for receptor occupancy, thereby blocking the receptors upon binding . This leads to a dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone, resulting in decreased levels of estradiol and progesterone .
Comparación Con Compuestos Similares
Similar Compounds
Elagolix: The parent compound, which is also a gonadotropin-releasing hormone receptor antagonist.
Elagolix Methoxy-d3 Sodium Salt: A labeled analogue used for similar research purposes.
Uniqueness
O-Ethyl Elagolix Methoxy-d3 is unique due to the incorporation of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows for precise tracking and quantification in metabolic and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C34H34F5N3O5 |
|---|---|
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
ethyl 4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C34H34F5N3O5/c1-4-47-29(43)17-10-18-40-27(22-11-6-5-7-12-22)20-42-32(44)30(23-13-8-16-28(46-3)31(23)36)21(2)41(33(42)45)19-24-25(34(37,38)39)14-9-15-26(24)35/h5-9,11-16,27,40H,4,10,17-20H2,1-3H3/t27-/m0/s1/i3D3 |
Clave InChI |
KSJCDYANYVOJPK-ZOQQQWHXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)OCC)CC4=C(C=CC=C4F)C(F)(F)F)C |
SMILES canónico |
CCOC(=O)CCCNC(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


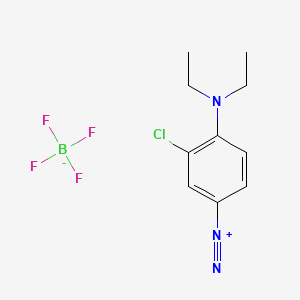
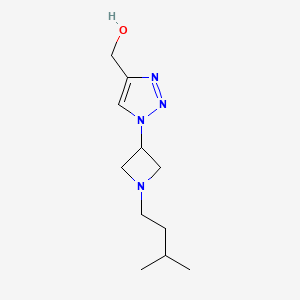

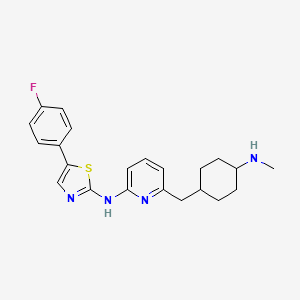

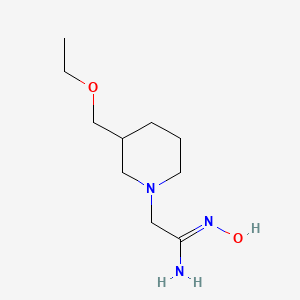



![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
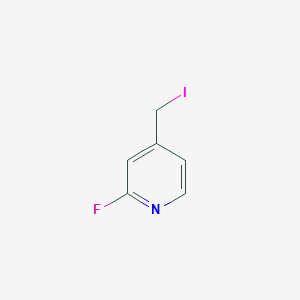
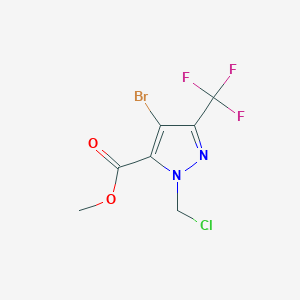
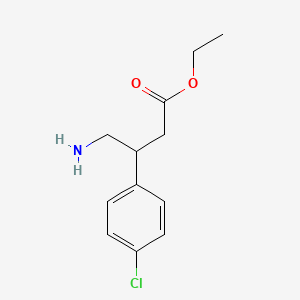
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
